Amino(imino)methanesulfonic acid
Overview
Description
Amino(imino)methanesulfonic acid, also known as formamidinosulfonic acid, is a chemical compound with the molecular formula CH4N2O3S. It is characterized by the presence of both amino and imino groups attached to a methanesulfonic acid moiety. This compound is known for its white to off-white solid appearance and has a melting point of 132-134°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino(imino)methanesulfonic acid can be synthesized through various methods. One common approach involves the reaction of thiourea with hydrogen peroxide in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Amino(imino)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amino or imino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted methanesulfonic acid compounds .
Scientific Research Applications
Amino(imino)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of guanidine derivatives and other nitrogen-containing compounds.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain enzymes.
Industry: this compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of amino(imino)methanesulfonic acid involves its interaction with molecular targets through its amino and imino groups. These functional groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of target molecules .
Comparison with Similar Compounds
Methanesulfonic acid: Lacks the amino and imino groups, making it less versatile in certain reactions.
Thiourea: Contains similar functional groups but differs in its overall structure and reactivity.
Formamidinesulfonic acid: Another name for amino(imino)methanesulfonic acid, highlighting its structural similarity.
Uniqueness: this compound is unique due to its dual functional groups (amino and imino) attached to a sulfonic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in various scientific and industrial applications .
Properties
IUPAC Name |
amino(imino)methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPRFYAPABFRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152115 | |
Record name | Methanesulfonic acid, aminoimino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-90-3 | |
Record name | Methanesulfonic acid, aminoimino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, aminoimino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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